Product packaging for 5-methyl-1H-indazole-6-carbonitrile(Cat. No.:CAS No. 1167056-20-3)

5-methyl-1H-indazole-6-carbonitrile

Cat. No.: B1455243
CAS No.: 1167056-20-3
M. Wt: 157.17 g/mol
InChI Key: JSNIACMGFQQQIX-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles as a Core Structural Motif in Chemical Synthesis

Indazole derivatives are recognized as a "privileged structure" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. biosynth.com This versatility has led to their incorporation into a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.gov The nitrogen-containing heterocyclic system of indazoles makes them vital building blocks for many bioactive natural products and commercially available drugs. nih.gov

The significance of the indazole scaffold lies in its unique electronic properties and the ability to be functionalized at various positions, allowing for the fine-tuning of its biological and physical characteristics. The two nitrogen atoms in the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, which is a crucial feature for molecular recognition and binding to biological macromolecules. biosynth.com The thermodynamic stability of the 1H-indazole tautomer over the 2H-form generally makes it the predominant isomer in synthetic preparations. nih.gov

Overview of the 5-methyl-1H-indazole-6-carbonitrile Framework in Contemporary Academic Investigations

While the broader indazole family is the subject of extensive research, the specific compound this compound is not widely documented in readily available academic literature as a final product with tested biological activities. Instead, its structure suggests its role as a valuable synthetic intermediate or a molecular scaffold for the construction of more complex, biologically active molecules.

The functional groups of this compound—a methyl group at the 5-position and a nitrile group at the 6-position—offer multiple avenues for chemical modification. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. These modifications are instrumental in creating libraries of compounds for drug discovery programs. For instance, the related compound, 5-methyl-1H-indazole-6-carboxylic acid, highlights a potential synthetic pathway from the nitrile. uni.lu Similarly, amino derivatives like 3-amino-5-methyl-1H-indazole-6-carbonitrile are also known, indicating the potential for further functionalization. biosynth.com

Therefore, the importance of this compound in contemporary research is likely as a key building block, enabling chemists to introduce the indazole core into larger molecules and explore the structure-activity relationships of the resulting compounds.

Historical Context and Evolution of Indazole Chemistry in Research

The history of indazole chemistry dates back to the 19th century, with the German chemist Emil Fischer first defining the indazole structure as a pyrazole ring fused to a benzene (B151609) ring. hanyang.ac.kr Initially, indazoles were primarily of academic interest. However, over the last few decades, there has been a surge in research into indazole derivatives due to the discovery of their significant pharmacological properties. biosynth.comchemicalbook.com

Interestingly, the indazole ring system is rare in nature, with only a handful of natural products, such as nigellicine (B1251354) and nigeglanine, known to possess this scaffold. uni.lu This scarcity in nature has spurred synthetic chemists to develop a multitude of methods for the preparation and functionalization of indazoles, leading to a vast and diverse chemical space of indazole-containing compounds. biosynth.comchemicalbook.com The evolution of synthetic methodologies, including modern cross-coupling reactions, has greatly facilitated the synthesis of highly substituted and complex indazole derivatives, further expanding their potential in drug discovery and materials science. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B1455243 5-methyl-1H-indazole-6-carbonitrile CAS No. 1167056-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-5-11-12-9(8)3-7(6)4-10/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNIACMGFQQQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C#N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293032
Record name 5-Methyl-1H-indazole-6-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-20-3
Record name 5-Methyl-1H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for 5 Methyl 1h Indazole 6 Carbonitrile

Transformations of the Carbonitrile Group at C6

The carbonitrile group is a key functional handle for derivatization, allowing for its conversion into other important functional groups such as amines and carboxylic acids.

Reduction Reactions to Form Aminomethyl Derivatives

Commonly used reagents for this type of reduction include:

Lithium aluminium hydride (LiAlH₄)

Catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C)

The resulting aminomethyl derivatives serve as valuable building blocks for further elaboration, enabling the introduction of new substituents through reactions such as acylation, alkylation, and sulfonylation.

Hydrolysis and Esterification Reactions to Carboxylic Acid and Ester Derivatives

The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methyl-1H-indazole-6-carboxylic acid. uni.lu This transformation opens up another avenue for derivatization, as carboxylic acids are versatile intermediates.

Subsequent esterification of the carboxylic acid can be achieved through various methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by conversion to an acyl chloride followed by reaction with an alcohol. This leads to the formation of a variety of ester derivatives. For instance, the formation of methyl 1-methyl-1H-indazole-6-carboxylate has been documented. sigmaaldrich.comsigmaaldrich.com

Reactions Involving the Methyl Group at C5

The methyl group at the C5 position, while generally less reactive than the carbonitrile group, can still participate in certain chemical transformations. Radical halogenation, for instance, could potentially introduce a halogen atom onto the methyl group, which can then be displaced by a variety of nucleophiles. However, specific literature detailing reactions at the C5-methyl group of this particular indazole is limited.

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic system and can undergo electrophilic substitution reactions. chemicalbook.com The position of substitution is directed by the existing substituents. Nitration of the indazole ring is a common example of such a reaction. researchgate.net For instance, the nitration of 1H-indazole typically yields 5-nitro-1H-indazole as the major product. researchgate.net

Nucleophilic substitution reactions on the indazole ring are also possible, particularly at the nitrogen atoms. The N-alkylation of indazoles is a well-studied area, with the regioselectivity (N1 vs. N2 alkylation) being influenced by the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.org For example, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1 alkylation for certain substituted indazoles. beilstein-journals.org The synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate via nucleophilic substitution is a documented example. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed to introduce new carbon-carbon bonds at various positions on the indazole ring, provided a suitable leaving group (e.g., a halogen) is present. ias.ac.in

Heterocyclic Ring Annulation and Fusion Strategies

The indazole core of 5-methyl-1H-indazole-6-carbonitrile can serve as a foundation for the construction of more complex fused heterocyclic systems. Annulation strategies often involve the functional groups on the benzene (B151609) portion of the indazole. For example, if the methyl group at C5 and the carbonitrile at C6 were to be transformed into suitable reactive moieties, they could participate in ring-closing reactions to form a new ring fused to the indazole system. While specific examples for this exact molecule are not prevalent, the general principles of heterocyclic synthesis suggest this as a viable strategy for creating novel polycyclic aromatic systems.

Structural Characterization and Advanced Spectroscopic Analysis of 5 Methyl 1h Indazole 6 Carbonitrile and Its Analogs

High-Resolution Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the solution-state structure of indazole derivatives. It is particularly crucial for distinguishing between N-1 and N-2 substituted isomers. researchgate.net

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 5-methyl-1H-indazole-6-carbonitrile, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton. The aromatic region would typically display two singlets corresponding to the protons at the C-4 and C-7 positions, a result of the substitution pattern. The methyl group at C-5 would appear as a singlet in the upfield region (typically around 2.5 ppm). The N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange. rsc.org

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected. The carbonitrile carbon (C≡N) has a characteristic chemical shift in the range of 115-120 ppm. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents. The methyl carbon signal would appear at high field (around 15-25 ppm). researchgate.net

2D NMR Techniques (HMBC, NOESY): Two-dimensional NMR experiments are vital for definitive structural assignment.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. For N-substituted indazoles, a key HMBC correlation can distinguish between N-1 and N-2 isomers. For an N-1 substituted analog, a correlation is observed between the protons of the N-alkyl group and the C-7a carbon, whereas for an N-2 substituted analog, a correlation is seen with the C-3 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For this compound, a NOESY experiment could show a spatial correlation between the methyl protons at C-5 and the aromatic proton at C-4, confirming their proximity on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound*
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
3~8.1~135
4~7.8~122
5-~130
5-CH₃~2.5~20
6-~108
6-CN-~118
7~8.2~125
3a-~124
7a-~141
1-NH~13.0 (broad)-

*Values are illustrative and based on data from analogous substituted 1H-indazoles. rsc.orggoogle.comnih.gov Actual experimental values may vary.

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman).

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, strong band around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the carbonitrile group. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The region from 1400-1650 cm⁻¹ contains characteristic bands for C=C and C=N stretching vibrations of the indazole ring system. esisresearch.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound*
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
N-HStretch3100 - 3300Medium, Broad
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-H (CH₃)Stretch2850 - 3000Medium
C≡N (Carbonitrile)Stretch2220 - 2240Strong, Sharp
C=C / C=N (Ring)Stretch1400 - 1650Medium to Strong
C-HBend1350 - 1480 (CH₃), 700-900 (Aromatic)Medium

*Values are illustrative and based on established group frequencies and data from analogous compounds. esisresearch.orgnih.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₇N₃), the expected exact mass is approximately 157.0640 g/mol . alfa-chemistry.com

In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺˙) would be observed at this precise m/z value, confirming the molecular formula. The fragmentation pattern in electron ionization (EI-MS) would likely show a stable molecular ion due to the aromatic nature of the indazole ring. Common fragmentation pathways could include the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the pyrazole (B372694) ring or the loss of a methyl radical (•CH₃, 15 Da).

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions. For indazole analogs, X-ray crystallography has confirmed the planarity of the bicyclic ring system. nih.govacs.org

For this compound, a crystal structure would be expected to show the planar indazole core. In the solid state, molecules would likely be linked by intermolecular hydrogen bonds between the N-H proton of one molecule and the pyrazolic nitrogen (N-2) of a neighboring molecule, forming dimers or chains. nih.gov The precise bond lengths of the C-C, C-N, and C≡N bonds would provide insight into the electronic distribution and aromaticity of the molecule.

Conformational Analysis and Investigation of Tautomerism

The indazole ring system exhibits annular tautomerism, with the N-H proton potentially residing on either nitrogen atom, leading to the 1H- and 2H-tautomers. For the vast majority of N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable than the quinonoidal 2H-tautomer. nih.govnih.govresearchgate.net Theoretical calculations and experimental data have shown the 1H-form to be more stable by approximately 15-20 kJ/mol. nih.govacs.org

Therefore, this compound is expected to exist almost exclusively as the 1H-tautomer in both solution and the solid state. Spectroscopic data, particularly ¹³C and ¹⁵N NMR, can unequivocally confirm the predominant tautomeric form. The chemical shifts of the ring carbons, especially C-3, C-3a, and C-7a, are sensitive to the position of the proton and differ significantly between the 1H and 2H forms. researchgate.net Conformational analysis is straightforward for this rigid, planar molecule, with the primary point of interest being the orientation of substituents and the nature of intermolecular packing in the solid state.

Computational and Theoretical Investigations of 5 Methyl 1h Indazole 6 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 5-methyl-1H-indazole-6-carbonitrile. These methods model the molecule at the subatomic level, offering a detailed view of its structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For indazole derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to optimize the molecular geometry and predict various electronic properties. nih.govbohrium.com The indazole ring is a 10π electron aromatic system, and its unique electronic structure is a key determinant of its chemical properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting molecular reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. rsc.org For this compound, the electron-donating methyl group would be expected to raise the HOMO energy, while the electron-withdrawing nitrile group would lower the LUMO energy. This combined effect likely results in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive. DFT studies on various indazole derivatives have calculated these energy gaps to understand their reactivity profiles. nih.govrsc.org

Table 1: Hypothetical Frontier Orbital Energies for this compound based on related structures

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-2.0Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.5ELUMO - EHOMO, indicates chemical reactivity

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. youtube.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilizing interactions. researchgate.netnih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational tools used to predict how a molecule (ligand) might bind to a specific biological target, such as a protein or enzyme. nih.gov Given that indazole derivatives are known for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties, these simulations are vital for drug discovery. nih.govresearchgate.net

In a typical docking study, the 3D structure of this compound would be placed into the active site of a target protein. The simulation then calculates the most likely binding pose and estimates the binding affinity, often expressed as a docking score. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues. For instance, the nitrogen atoms of the indazole ring could act as hydrogen bond acceptors, while the methyl group could engage in hydrophobic interactions. Such analyses have been performed on various indazole derivatives to assess their potential as therapeutic agents. nih.govrsc.org

Thermochemical and Acid-Base Energetic Studies

Thermochemical studies provide data on the energy changes associated with chemical reactions and physical transformations, which are essential for understanding the stability and reactivity of a compound.

The standard molar enthalpy of formation (ΔfHm°) is a fundamental thermochemical property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. This value can be determined experimentally using techniques like combustion calorimetry or calculated theoretically using computational methods. researchgate.net

For complex molecules like this compound, experimental determination can be challenging. Computational chemistry, particularly using DFT methods, provides a reliable alternative for calculating the enthalpy of formation in the gaseous phase. researchgate.net Studies on related indazole carboxylic acids have successfully used a combination of experimental (isoperibolic calorimetry and thermogravimetry) and theoretical (DFT) methods to determine their enthalpies of formation. researchgate.netdntb.gov.ua These studies analyze how different substituent groups, such as carboxyl groups, influence the energetic and structural properties of the indazole core. researchgate.net Similar methodologies could be applied to this compound to provide a robust estimation of its thermodynamic stability.

Acidity and Basicity Predictions in Ground and Excited States

Investigations into the tautomeric equilibrium of indazole have established that the 1H-tautomer is the more stable form in both the ground and excited states. researchgate.net This stability is a key factor in its chemical behavior. The acidity and basicity of indazole are known to change upon photoexcitation. In the excited state, indazole becomes substantially more acidic and slightly more basic than in its ground state. researchgate.net This phenomenon is quantified by the pKa values, which are a measure of acidity, and the pKa* values for the excited state.

The introduction of a methyl group at the 5-position and a carbonitrile (cyano) group at the 6-position is expected to modulate these properties. The methyl group is an electron-donating group, which would generally decrease acidity and increase basicity. Conversely, the cyano group is a strong electron-withdrawing group, which would increase acidity and decrease basicity. The net effect on the acidity and basicity of this compound will depend on the interplay of these opposing electronic influences.

Gas-phase studies of protonated indazole have also been conducted, revealing that protonation occurs on the N2 atom. aip.org The excited-state lifetimes of protonated indazole have been measured and are significantly shorter than those of its isomer, protonated benzimidazole, highlighting the influence of the N-N bond on its photophysical properties. aip.org

A summary of the experimental and theoretical photophysical and thermochemical data for the parent indazole molecule is presented below.

PropertyValueStateReference
pKa (acidity)13.90Ground (S₀) researchgate.net
pKa* (acidity)10.10Excited (S₁) researchgate.net
pKa (basicity)1.07Ground (S₀) researchgate.net
pKa* (basicity)2.87Excited (S₁) researchgate.net
1H-2H Tautomer Energy Difference2.3 kcal/molGround & Excited researchgate.net

This interactive table provides a summary of the acidity and basicity constants of the parent indazole molecule in its ground and excited states.

Analysis of Intermolecular Interactions and Non-Covalent Forces

The crystal packing and condensed-phase behavior of this compound are governed by a variety of intermolecular and non-covalent forces. While a specific crystallographic or computational study on this molecule was not identified, analysis of related substituted indazoles allows for a detailed prediction of its interaction profile.

The primary sites for intermolecular interactions on the this compound scaffold are the N-H group of the pyrazole (B372694) ring, the nitrogen lone pair on N2, the aromatic π-system, and the cyano group. The N-H group is a potent hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptors. The lone pair of electrons on the N2 atom allows it to act as a hydrogen bond acceptor. nih.gov

The aromatic nature of the indazole ring system facilitates π-π stacking interactions, which are a common feature in the solid-state structures of planar heterocyclic molecules. frontiersin.org The precise geometry of these stacking interactions will be influenced by the electronic nature of the substituents. The electron-donating methyl group and the electron-withdrawing cyano group will likely result in offset or slipped-stacking arrangements to minimize electrostatic repulsion.

Computational methods such as Density Functional Theory (DFT) have been employed to understand the role of non-covalent interactions in directing the regioselectivity of reactions involving the indazole core. beilstein-journals.org These studies highlight the importance of subtle forces, including chelation and other non-covalent interactions, in determining the outcome of chemical transformations. beilstein-journals.org A similar computational approach would be invaluable in elucidating the specific non-covalent interaction landscape of this compound.

A summary of common non-covalent interactions observed in substituted indazoles is provided below.

Interaction TypeDonorAcceptorReference
Hydrogen BondN-HN2 (indazole) nih.gov
Hydrogen BondO-HN1 (indazole) nih.gov
Weak Hydrogen BondC-HO (ester) nih.gov
Weak Hydrogen BondC-HN2 (indazole) nih.gov
C-H···π InteractionC-HIndazole ring nih.gov
π-π StackingIndazole ringIndazole ring frontiersin.org

This interactive table summarizes the types of non-covalent interactions that are commonly found in the crystal structures of indazole derivatives.

Academic and Research Applications of the 5 Methyl 1h Indazole 6 Carbonitrile Scaffold in Drug Discovery

Indazole Scaffolds as Integral Pharmacologically Relevant Motifs

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in drug discovery. nih.govacs.org This designation is due to its recurring presence in molecules that exhibit a wide array of biological activities and its ability to interact with diverse biological targets. nih.govnih.gov Indazole derivatives are found in numerous compounds investigated for anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govnih.govresearchgate.net

The thermodynamic stability of the 1H-indazole tautomer makes it a common and reliable starting point for chemical synthesis. nih.gov The value of this scaffold is underscored by its incorporation into several FDA-approved drugs. For instance, Axitinib is a potent tyrosine kinase inhibitor for treating renal cell carcinoma, Niraparib (B1663559) is a poly(ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer, and Granisetron is a serotonin (B10506) 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea. nih.govselleckchem.com The versatility of the indazole core allows chemists to modify its structure at various positions, fine-tuning the pharmacological profile of the resulting compounds to achieve desired potency and selectivity. nih.gov

Contributions to Kinase Inhibition Research

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be a highly effective framework for designing potent and selective kinase inhibitors. researchgate.net

The 5-methyl-1H-indazole-6-carbonitrile scaffold and its analogs have been explored in the context of inhibiting tyrosine kinases, which are crucial mediators of cell growth, differentiation, and survival.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Research has shown that 1H-indazole derivatives can act as potent inhibitors of FGFR. Docking studies of certain indazole derivatives with FGFR1 have revealed that the N-H of the indazole ring can form a key hydrogen bond with the kinase's hinge region. researchgate.net In the development of some 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles, the presence of a methyl group at the 5-position of the indazole ring was found to be important for high potency against FGFR. acs.org

Anaplastic Lymphoma Kinase (ALK) Inhibitors: The indazole scaffold is central to the ALK inhibitor Entrectinib. This drug, a 3-aminoindazole derivative, demonstrates the utility of this core in achieving potent inhibition of oncogenic fusion proteins involving ALK. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: The indazole scaffold has been successfully used to design inhibitors of VEGFR-2, a key regulator of angiogenesis. One study reported an indazole derivative, compound 30, that potently inhibits VEGFR-2 with an IC₅₀ value of 1.24 nM and demonstrates significant anti-angiogenic properties in cellular and zebrafish models. mdpi.com

Table 1: Examples of Indazole-Based Tyrosine Kinase Inhibitors This table is interactive. You can sort and filter the data.

Compound / Series Target Kinase Reported Activity (IC₅₀) Source(s)
Entrectinib ALK 12 nM nih.gov
Indazole Derivative 30 VEGFR-2 1.24 nM mdpi.com
6-(substituted-phenyl)-1H-indazoles FGFR Varies acs.org
3-Aminoindazole Derivatives ALK Varies nih.gov

The application of the indazole scaffold extends to the inhibition of serine/threonine kinases, another major class of signaling enzymes.

COT Kinase (Tpl2/MAP3K8) Inhibitors: A computational study identified 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile as a potential potent inhibitor of COT kinase. semanticscholar.org This kinase is a key component in the inflammatory signaling pathway, making it an important target for conditions like cancer and rheumatoid arthritis. semanticscholar.org

AKT Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently overactive in cancer. A series of 3-amino-1H-indazole derivatives has been synthesized and shown to target this pathway. One compound, W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines with IC₅₀ values in the low micromolar range (0.43-3.88 µM) and was identified as a PI3K/AKT/mTOR inhibitor. selleckchem.com

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: The indazole scaffold has been used to develop selective GSK-3β inhibitors. nih.gov 1H-indazole-3-carboxamides, in particular, have been identified as a novel class of GSK-3β inhibitors, with some compounds showing pIC₅₀ values between 4.9 and 5.5. acs.org These inhibitors are being investigated for mood disorders. nih.gov

Rho-associated coiled-coil containing kinase (ROCK) Inhibitors: Indazoles are among the diverse chemical scaffolds used to develop ROCK inhibitors. nih.govnih.gov Potent inhibitors have been identified for ROCK2 from 5-substituted indazole series. researchgate.net

Research has also targeted other specific kinases involved in cell cycle control and stress responses using the indazole framework.

Checkpoint Kinases (Chk1, Chk2): Indazole derivatives have been developed as potent inhibitors of the checkpoint kinases Chk1 and Chk2, which are critical for the DNA damage response. AZD7762 is a notable indazole-based inhibitor of both Chk1 and Chk2. acs.org Other research has identified indazole derivatives that can selectively inhibit Chk1. drugs.com

Serum- and Glucocorticoid-inducible Kinase (h-sgk): Heterocyclic indazole derivatives have been claimed in patent literature as inhibitors of serum- and glucocorticoid-inducible-kinase 1 (SGK1). semanticscholar.org Further research has led to the discovery of 3-aminoindazole derivatives as SGK1 inhibitors, which were later optimized to a 1H-pyrazolo[3,4-b]pyrazine scaffold to improve properties like aqueous solubility. researchgate.net

Table 2: Indazole Derivatives Targeting Serine/Threonine and Other Kinases This table is interactive. You can sort and filter the data.

Compound / Series Target Kinase Reported Activity (IC₅₀) Source(s)
3-(indolyl)-indazole-6-carbonitrile COT (Tpl2/MAP3K8) Potent (in silico) semanticscholar.org
W24 PI3K/AKT/mTOR 0.43-3.88 µM selleckchem.com
1H-Indazole-3-carboxamides GSK-3β pIC₅₀ 4.9-5.5 acs.orgnih.gov
AZD7762 Chk1, Chk2 Potent inhibitor acs.org
3-Aminoindazoles SGK1 Potent inhibitors researchgate.net
5-Substituted Indazoles ROCK2 Potent inhibitors researchgate.net

Research on Modulators of Receptor Activity (e.g., Serotonin Receptors)

The indazole scaffold serves as an effective bioisostere for the indole (B1671886) ring found in serotonin and related tryptamines, making it a valuable core for designing modulators of serotonin (5-HT) receptors. nih.govacs.org

5-HT3 Receptor Antagonists: Granisetron is an approved antiemetic drug and a selective 5-HT3 receptor antagonist. nih.gov Its chemical structure is 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide. drugs.comlookchem.com It functions by competitively blocking serotonin at 5-HT3 receptors in both the gastrointestinal tract and the central nervous system, thereby suppressing nausea and vomiting. nih.gov

5-HT2 Receptor Agonists: More recent research has explored indazole-ethanamines as agonists for 5-HT2 receptor subtypes. The direct 1H-indazole analog of the psychedelic compound 5-MeO-DMT was synthesized and evaluated. This compound (6a) was found to be an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, though with lower potency than its indole parent. nih.gov This line of research highlights the utility of the indazole scaffold in creating novel serotonergic agents, but also underscores the challenge of achieving selectivity across the closely related 5-HT2 subtypes. nih.govsemanticscholar.org

Exploration of Other Enzyme Inhibition (e.g., MAO-B, thrombin)

Beyond kinases, the this compound framework and related structures have been investigated as inhibitors of other important enzyme classes.

Monoamine Oxidase B (MAO-B) Inhibitors: Selective inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease, as it prevents the breakdown of dopamine (B1211576) in the brain. Indazole derivatives have been reported as highly potent and specific MAO-B inhibitors. fda.gov The molecular structure of these inhibitors often allows for critical interactions with key amino acid residues like Tyr398 and Tyr435 in the active site of the MAO-B enzyme. nih.gov One study on 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which shares a core heterocyclic theme, reported a potent MAO-B inhibition with an IC₅₀ value of 0.036 µM. fda.gov

Thrombin Inhibitors: Thrombin is a serine protease that plays a central role in blood coagulation. The indazole derivative YD-3 [1-benzyl-3-(ethoxycarbonylphenyl)-indazole] has been identified as a specific inhibitor of thrombin. acs.orgnih.gov Studies have shown that YD-3 inhibits thrombin-induced cellular processes like vascular smooth muscle cell proliferation and angiogenesis, suggesting its potential in treating conditions like atherosclerosis and restenosis. acs.orgnih.gov

Development of Novel Chemical Entities and Lead Optimization Strategies

The structural features of this compound make it an attractive starting point for the design of new drugs. Researchers have extensively utilized this scaffold to develop novel chemical entities and optimize lead compounds through various strategies.

Structure-Activity Relationship (SAR) Studies to Optimize Biological Performance

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of the this compound scaffold, SAR studies have been instrumental in identifying key structural modifications that enhance potency and selectivity. nih.govresearchgate.net

For instance, research has shown that modifications at different positions of the indazole ring can significantly impact the compound's interaction with its biological target. nih.gov The methyl group at the 5-position and the carbonitrile group at the 6-position are often crucial for maintaining the desired pharmacological effect. Alterations to these groups, or the introduction of new substituents at other positions, can lead to a deeper understanding of the binding requirements of the target protein.

A common approach in SAR studies involves the synthesis of a series of analogues where specific parts of the molecule are systematically varied. For example, the phenyl ring often attached to the indazole core can be substituted with various functional groups to probe the electronic and steric effects on activity. These studies have revealed that the nature and position of substituents on this phenyl ring can dramatically alter the biological profile of the compound. rsc.org

Table 1: Impact of Substitutions on Biological Activity of Indazole Derivatives

Position of Substitution Type of Substituent Observed Effect on Biological Activity
Indazole C3 Hydrophilic Group Can be exchanged with a hydrophobic group at C6 to retain anti-cancer activities. rsc.org
Indazole C6 Hydrophobic Group Crucial for inhibitory activities in some anti-cancer compounds. nih.gov
Phenyl Ring Various Electronic and steric properties significantly influence biological profile. rsc.org

Design and Evaluation of Bioisosteric Replacements Utilizing the Indazole Core

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve a compound's properties. nih.govdrughunter.comresearchgate.net The indazole core itself is considered a bioisostere of other important heterocyclic systems like indoles and benzimidazoles. orientjchem.org This allows medicinal chemists to leverage the unique properties of the indazole scaffold to overcome challenges encountered with other core structures.

The nitrile group (-CN) at the 6-position of this compound is a particularly interesting functional group for bioisosteric replacement. The nitrile group can act as a bioisostere for a carbonyl group or a halogen atom. researchgate.net Its strong electron-withdrawing nature can influence the polarity and metabolic stability of the molecule. researchgate.netnih.gov In drug design, replacing a metabolically labile group with a nitrile can enhance the compound's pharmacokinetic profile. researchgate.net

Furthermore, the nitrile group can participate in various non-covalent interactions with target proteins, including hydrogen bonds and dipole interactions, which can contribute to the compound's binding affinity. researchgate.net Computational tools are often employed to predict and evaluate the potential effects of bioisosteric replacements before undertaking synthetic efforts. researchgate.net

Applications in Specific Therapeutic Area Research (Pre-clinical and Mechanistic Studies)

The versatile nature of the this compound scaffold has led to its investigation in a wide range of therapeutic areas. Pre-clinical and mechanistic studies have demonstrated its potential in the development of treatments for cancer, inflammation, and microbial infections.

Anti-cancer Research

The indazole scaffold is a common feature in many approved anti-cancer drugs. rsc.orgrsc.org Derivatives of this compound have been the focus of extensive anti-cancer research due to their ability to inhibit the growth of various cancer cell lines. nih.govrsc.org

Pre-clinical studies have shown that certain indazole derivatives can induce apoptosis (programmed cell death) in cancer cells. rsc.orgrsc.org Mechanistic investigations have revealed that these compounds can act through various pathways, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. rsc.org

For example, one study reported a series of indazole derivatives that exhibited potent growth inhibitory activity against several cancer cell lines. The most promising compound was found to inhibit cell proliferation and colony formation in a breast cancer cell line. Further mechanistic studies showed that this compound promoted apoptosis by increasing the levels of cleaved caspase-3 and Bax, while decreasing the level of Bcl-2. rsc.orgrsc.org

Table 2: Pre-clinical Findings of Indazole Derivatives in Anti-cancer Research

Compound Type Cancer Cell Line Observed Effects Potential Mechanism of Action
Indazole Derivative 2f 4T1 (Breast Cancer) Inhibited cell proliferation and colony formation, induced apoptosis. rsc.orgrsc.org Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2. rsc.orgrsc.org
Indazole Derivatives Various Potent growth inhibitory activity. nih.govrsc.org Inhibition of various protein kinases. nih.gov

Anti-inflammatory Research

Indazole derivatives have also shown significant promise as anti-inflammatory agents. nih.govresearchgate.net Chronic inflammation is a key factor in the development of many diseases, and the development of new anti-inflammatory drugs is an ongoing area of research.

Pre-clinical studies have demonstrated that certain indazole-containing compounds can effectively reduce inflammation in animal models. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

Mechanistic studies have suggested that the anti-inflammatory activity of some indazole derivatives may involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2). nih.gov COX-2 is a key enzyme in the synthesis of prostaglandins (B1171923), which are important mediators of inflammation. By inhibiting COX-2, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation.

Antimicrobial Research

The emergence of antibiotic-resistant bacteria is a major global health threat, creating an urgent need for new antimicrobial agents with novel mechanisms of action. nih.gov Indazole derivatives have been identified as a promising class of compounds with potent antibacterial activity. orientjchem.orgnih.govresearchgate.net

Pre-clinical studies have shown that certain indazole-based compounds are effective against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds often exhibit a different mechanism of action compared to existing antibiotics, making them particularly valuable in combating resistant strains.

One area of focus has been the development of indazole derivatives as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov By targeting this enzyme, these compounds can effectively block bacterial growth. Structure-based drug design has been instrumental in optimizing the potency and pharmacokinetic properties of these gyrase inhibitors. nih.gov

Neuroprotective Research

The quest for effective treatments for neurodegenerative diseases is a significant challenge in modern medicine. The indazole scaffold has emerged as a promising starting point for the design of novel neuroprotective agents. nih.gov Research has shown that certain derivatives of indazole can offer protection to neurons through various mechanisms of action.

Studies have demonstrated that some 5-substituted indazole derivatives can protect human neuroblastoma SH-SY5Y cells from cell death induced by amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease. researchgate.net This suggests that the substitution pattern at the 5-position of the indazole ring, where the methyl group is located in This compound , could be a critical determinant of neuroprotective activity. The mechanism of this protection is thought to be linked to the inhibition of cholinesterases and a reduction in Aβ-induced toxicity. researchgate.net

Furthermore, the structural similarities of indazole derivatives to key biological molecules, such as adenine (B156593) and guanine, may allow them to interact with various biological targets within the central nervous system. researchgate.net This interaction can modulate signaling pathways involved in neuronal survival and function. For instance, some indazole derivatives have been investigated as inhibitors of protein kinases, which play crucial roles in the pathophysiology of neurodegenerative disorders. nih.gov The potential for indazole-based compounds to cross the blood-brain barrier is another area of active investigation, a critical property for any centrally acting therapeutic agent. researchgate.net

Indazole Derivative Type Neuroprotective Activity Observed Potential Mechanism of Action Relevant Research Model
5-substituted indazolesProtection against Aβ-induced cell deathInhibition of cholinesterases, reduction of Aβ toxicityHuman neuroblastoma SH-SY5Y cells
General indazole derivativesModulation of protein kinase activityInteraction with CNS signaling pathwaysIn vitro kinase assays

Research in Antiviral and Anti-HIV Activities

The versatile chemical nature of the indazole ring has also made it a focal point in the search for new antiviral agents. nih.govnih.gov The scaffold has been incorporated into a variety of molecules that have demonstrated activity against a range of viruses, including those responsible for significant global health issues.

The broad-spectrum antiviral potential of indazole derivatives has been highlighted in several studies. For example, novel indazole-containing compounds have been designed and synthesized to target the influenza virus, showing favorable potency against both influenza A and B viruses. nih.gov More recently, with the emergence of new viral threats, researchers have synthesized N-arylindazole-3-carboxamide derivatives that have shown potent inhibitory activity against SARS-CoV-2. nih.gov

In the context of human immunodeficiency virus (HIV), the indazole scaffold has been recognized for its potential in developing new anti-HIV therapies. nih.govnih.gov The structural diversity that can be achieved through modifications of the indazole core allows for the exploration of different mechanisms of viral inhibition. A recent 2025 study detailed the synthesis of novel indazole-2-pyrone hybrids. doi.org Computational docking studies of these hybrid molecules against HIV-1 targets, such as reverse transcriptase, have suggested potential inhibitory interactions. doi.org The study compared the docking parameters of these new indazole derivatives with the established anti-HIV drug Azidothymidine (AZT), indicating a rational design approach towards new therapeutic options. doi.org While these are preliminary findings, they underscore the ongoing interest in the indazole scaffold for anti-HIV drug discovery.

Indazole Derivative Class Target Virus Observed Activity Key Findings
Indazole-containing compoundsInfluenza A and B virusesPotent antiviral activityDecreased viral yield in mouse lung models. nih.gov
N-Arylindazole-3-carboxamidesSARS-CoV-2Potent inhibitory effectProvides a novel template for anti-coronavirus agents. nih.gov
Indazole-2-pyrone hybridsHIV-1Potential inhibitory activityComputational studies suggest interaction with viral targets. doi.org

Future Directions and Emerging Research Avenues

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of indazole derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. The future of synthesizing 5-methyl-1H-indazole-6-carbonitrile lies in the adoption of green chemistry principles, which prioritize efficiency, safety, and environmental friendliness. ethernet.edu.et

Emerging research focuses on several key areas:

Microwave-Assisted Synthesis: This technique offers a powerful alternative to conventional heating, often leading to dramatically reduced reaction times, improved yields, and fewer byproducts. ajrconline.orgnih.gov The application of microwave irradiation to the cyclization steps in indazole synthesis can enhance the efficiency of forming the core bicyclic structure. ajrconline.orgrasayanjournal.co.in

Catalytic Innovations: There is a move away from stoichiometric reagents towards catalytic systems. Recent advancements include the use of copper and palladium catalysts for intramolecular C-H amination or N-arylation reactions, which are crucial for constructing the indazole ring. nih.govunina.it Silver(I)-mediated intramolecular oxidative C-H amination has also been shown to be an efficient method for creating 1H-indazoles. acs.orgnih.gov The development of novel, highly efficient, and recyclable catalysts will be a major goal.

Eco-Friendly Solvents and Conditions: Research is exploring the use of greener solvents, such as ethanol (B145695) or even water, to replace more hazardous organic solvents. samipubco.com Furthermore, solvent-free methods, like grinding protocols using milder acids such as ammonium (B1175870) chloride, have been demonstrated for the synthesis of 1H-indazoles, offering a practically green and high-yield approach. samipubco.com

Table 1: Overview of Sustainable Synthetic Methodologies for Indazole Derivatives

MethodologyDescriptionAdvantagesReference
Microwave-Assisted SynthesisUtilizes microwave radiation as an energy source to accelerate reactions.Reduced reaction times, higher yields, increased purity, energy efficiency. ajrconline.orgnih.gov
Grinding ProtocolInvolves the grinding of reactants, often in the absence of a solvent.Environmentally friendly, low cost, simple procedure, short reaction times. samipubco.com
Palladium-Catalyzed AminationEmploys a palladium catalyst for intramolecular C-N bond formation.High yields, applicable to a wide variety of substituted indazoles. nih.gov
Copper-Catalyzed CyclizationUses copper catalysts for N-N bond formation or intramolecular N-arylation.Efficient conversion, use of oxygen as a sole oxidant in some methods. nih.gov
Ultrasound-Mediated SynthesisApplies ultrasonic irradiation to enhance reaction rates.Eco-friendly, energy conservation, minimization of waste. nih.gov

Integration of Advanced Computational Approaches in Rational Drug Design

Rational drug design, powered by advanced computational tools, offers a path to more efficiently design and optimize derivatives of this compound for specific biological targets. mskcc.org By simulating molecular interactions, researchers can predict the binding affinity and selectivity of novel compounds before undertaking laborious synthesis.

Future research in this area will likely involve:

Virtual Screening and Molecular Docking: These techniques allow for the rapid screening of large compound libraries against the three-dimensional structure of a target protein. This approach has been successfully used to identify indazole derivatives as potent inhibitors for targets like Polo-like kinase 4 (PLK4). nih.gov This can help prioritize which derivatives of this compound are most likely to be active.

Fragment-Based Drug Design (FBDD): FBDD involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. nih.gov The this compound core can serve as a starting fragment, which can be elaborated upon based on computational insights into the target's binding site. hanyang.ac.kr

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the dynamic behavior of a ligand-protein complex over time, revealing key interactions and conformational changes that are crucial for binding. nih.gov This can help refine the design of inhibitors to achieve higher potency and selectivity.

Machine Learning and AI: Deep learning models are increasingly being used to predict the activity and properties of molecules, accelerating the discovery process. nih.gov These models can be trained on existing data for indazole compounds to guide the design of new derivatives with improved characteristics.

Table 2: Computational Approaches in Drug Design for Indazole-Based Compounds

Computational MethodApplication in Drug DesignExample Target/SystemReference
Virtual ScreeningIdentifies hit compounds from a large library by predicting binding to a target.Polo-like kinase 4 (PLK4) nih.gov
Molecular DockingPredicts the preferred orientation and binding affinity of a molecule to a target.FMS-like tyrosine kinase 3 (FLT3) hanyang.ac.kr
Fragment-Based Drug DesignBuilds high-affinity ligands from smaller, weakly binding fragments.Fibroblast growth factor receptors (FGFRs) nih.gov
Molecular Dynamics SimulationAnalyzes the physical movements of atoms and molecules to understand binding stability.Histone deacetylase 6 (HDAC6) nih.gov
Density Functional Theory (DFT)Calculates electronic structure to understand properties like tautomeric stability.Tetrahydro-4H-indazol-4-ones nih.govresearchgate.net

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse array of biological targets. nih.gov While much is known, the full biological activity profile of this compound remains to be elucidated. A key future direction will be the systematic exploration of its potential to modulate novel targets and uncover previously unknown mechanisms of action.

Research efforts should be directed towards:

Kinase Inhibition: Many indazole-containing compounds are potent kinase inhibitors. nih.gov For instance, pazopanib (B1684535) is a tyrosine kinase inhibitor, and niraparib (B1663559) inhibits poly(ADP-ribose)polymerase (PARP). nih.govnih.gov Future studies could screen this compound and its derivatives against broad panels of kinases to identify new targets involved in cancer, inflammation, or other diseases. Targets like FLT3, implicated in acute myeloid leukemia, have been successfully inhibited by indazole derivatives. hanyang.ac.kr

Neurodegenerative Diseases: Indazole-based compounds have shown activity against targets relevant to neurodegenerative disorders. For example, derivatives have been designed as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease. nih.gov Investigating the effect of this compound on neurological targets could open up new therapeutic possibilities.

Anti-Infective Agents: The indazole nucleus is present in compounds with antibacterial and antifungal activities. nih.gov Systematic screening against a wide range of pathogens could reveal novel anti-infective applications for this specific scaffold.

Phenotypic Screening: In contrast to target-based approaches, phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired biological effect. This can lead to the discovery of first-in-class medicines with novel mechanisms of action, which can then be investigated further.

Table 3: Known Biological Targets of Indazole Derivatives

Target ClassSpecific Target ExampleTherapeutic AreaReference
KinasesTyrosine Kinases (e.g., Pazopanib)Oncology nih.govnih.gov
EnzymesPoly(ADP-ribose)polymerase (PARP) (e.g., Niraparib)Oncology nih.govnih.gov
ReceptorsSerotonin (B10506) 5-HT3 Receptor (e.g., Granisetron)Antiemetic nih.gov
EnzymesMonoamine Oxidase B (MAO-B)Neurodegenerative Disease nih.gov
KinasesFibroblast growth factor receptors (FGFRs)Oncology nih.gov
EnzymesHistone Deacetylase 6 (HDAC6)Oncology nih.gov

Development of Functional Probes and Chemical Biology Tools

Beyond direct therapeutic applications, this compound can serve as a valuable starting point for the development of chemical probes. These tools are essential for dissecting complex biological pathways and validating new drug targets.

Future work in this domain could include:

Affinity-Based Probes: By incorporating a reactive group or a photoreactive moiety onto the this compound scaffold, researchers can create probes that covalently bind to their target protein. This allows for the identification and isolation of the target, which is a critical step in understanding a compound's mechanism of action.

Fluorescent Probes: Attaching a fluorescent dye to the indazole core can enable the visualization of the compound's distribution within cells and tissues. This can provide valuable information about which cellular compartments it localizes to and can be used to develop high-throughput screening assays.

Mechanism-Based Inhibitors: The development of mechanism-based inhibitors, such as the adenylation enzyme inhibitor salicyl-AMS, provides powerful tools for studying enzyme function. mskcc.org Designing derivatives of this compound that act as mechanism-based inhibitors could provide deep insights into specific enzyme-catalyzed reactions. These probes can be instrumental in drug discovery by confirming target engagement and elucidating biological mechanisms. mskcc.org

By pursuing these future research directions, the scientific community can fully explore the potential of this compound, paving the way for the development of new medicines and a deeper understanding of human biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-1H-indazole-6-carbonitrile under laboratory conditions?

  • Methodology : The synthesis typically involves nitrile group introduction via nucleophilic substitution or cyanation reactions. For example, starting from halogenated indazole precursors, a Pd-catalyzed cyanation using KCN or Zn(CN)₂ can yield the target compound. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly influence yield. Ethanol or THF as solvents at 80–100°C under inert atmospheres are common .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of unreacted intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm substituent positions (e.g., methyl at C5 and cyano at C6). IR spectroscopy identifies nitrile stretches (~2240 cm1^{-1}) and indazole N-H vibrations (~3200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 172.087 for C9_9H7_7N3_3).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays) .

Q. What crystallographic techniques are essential for resolving the solid-state structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard. Key steps:

  • Grow crystals via slow evaporation (e.g., in DMSO/water).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine using SHELXL for hydrogen bonding and torsional angle analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactive sites in this compound?

  • Methodology :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets balance accuracy and computational cost. Include exact exchange terms to improve thermochemical predictions .
  • Properties Analyzed : HOMO-LUMO gaps (reactivity), electrostatic potential maps (nucleophilic/electrophilic sites), and Fukui indices for nitrile group reactivity .
    • Validation : Compare DFT-predicted IR/NMR spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodology :

  • Error Source Analysis : Check basis set incompleteness or solvent effects (implicit vs. explicit solvation models).
  • Experimental Replication : Re-measure spectra under controlled conditions (e.g., temperature, concentration).
  • Statistical Tools : Use root-mean-square deviation (RMSD) to quantify discrepancies and iteratively adjust computational parameters .

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystalline phases?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N-H···N or C-H···N) using Etter’s rules.
  • Topology Tools : Software like Mercury (CCDC) visualizes 3D networks.
  • Thermal Analysis : DSC/TGA correlates stability with H-bond strength .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial Screening : Use broth microdilution (MIC against S. aureus, E. coli).
  • Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) with IC50_{50} determination.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.